

Application Notes and Protocols for Studying GPR119 Activation Using 2-Oleoylglycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oleoylglycerol

Cat. No.: B133480

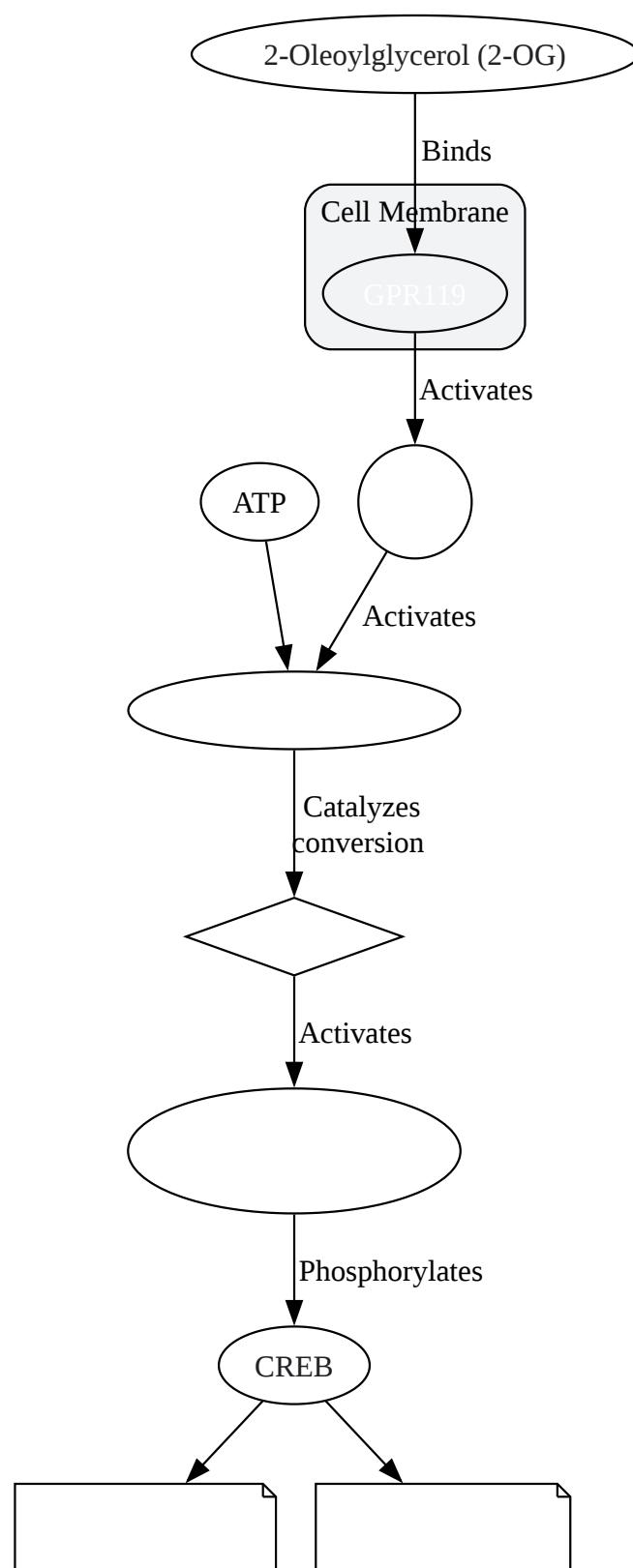
[Get Quote](#)

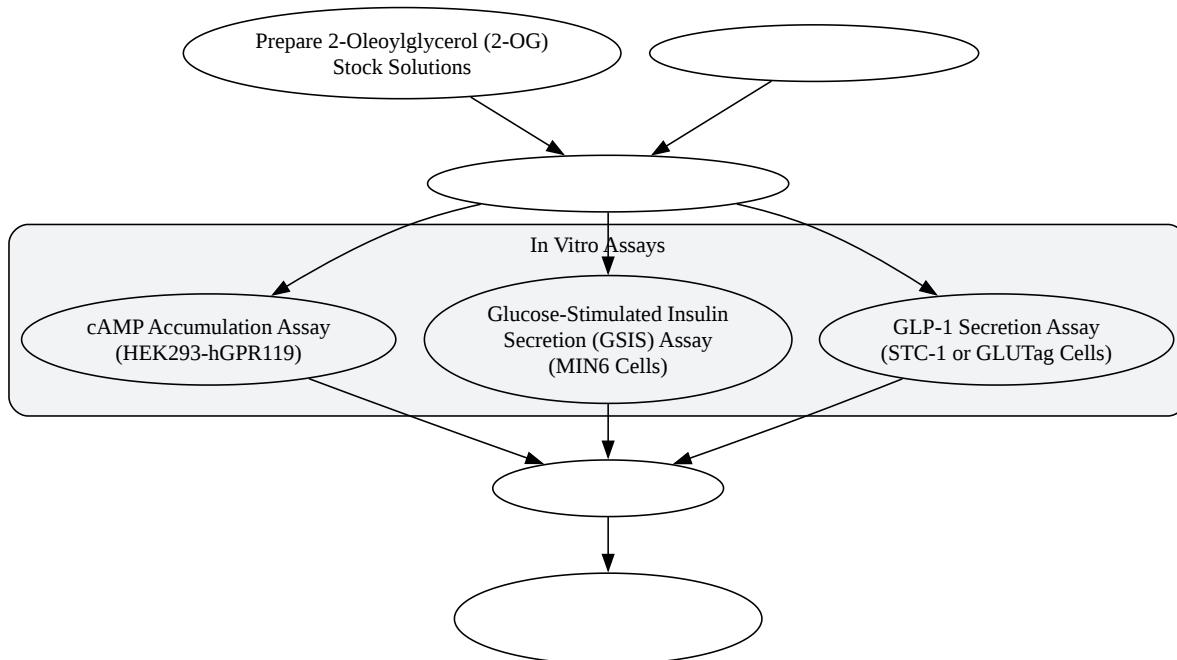
For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.^[1] Expressed predominantly in pancreatic β -cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action beneficial for glucose homeostasis.^[1] Activation of GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).^{[1][2]} This signaling cascade potentiates glucose-stimulated insulin secretion (GSIS) from β -cells and triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.^{[1][2]}

2-Oleoylglycerol (2-OG), a naturally occurring monoacylglycerol formed during the digestion of dietary fats, has been identified as an endogenous agonist of GPR119.^{[3][4]} Studies have demonstrated that 2-OG can activate GPR119 and stimulate the release of incretin hormones.^{[3][5]} This makes 2-OG a valuable tool for studying the physiological roles of GPR119 and for the screening and characterization of novel synthetic GPR119 agonists.


These application notes provide detailed protocols for utilizing **2-Oleoylglycerol** to study GPR119 activation, focusing on in vitro assays for cAMP accumulation, glucose-stimulated insulin secretion, and GLP-1 release.


Data Presentation

The following table summarizes the in vitro potency of **2-Oleoylglycerol** (2-OG) in activating human GPR119. This data is derived from cAMP accumulation assays performed in a heterologous expression system.

Compound	Agonist Type	Species	Assay	Cell Line	EC50 (μM)	Reference
2-Oleoylglycerol (2-OG)	Endogenous	Human	cAMP Accumulation	COS-7	2.5	[3][4]

Signaling Pathway and Experimental Workflow

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol measures the ability of 2-OG to stimulate cAMP production in cells heterologously expressing human GPR119.

Materials:

- HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
- Cell culture medium (e.g., DMEM with 10% FBS)[1]

- Assay buffer (e.g., HBSS with 20 mM HEPES)[[1](#)]
- **2-Oleoylglycerol** (2-OG)
- Reference GPR119 agonist (e.g., AR231453)[[1](#)]
- Phosphodiesterase inhibitor (e.g., 1 mM IBMX)[[6](#)]
- cAMP detection kit (e.g., HTRF, AlphaScreen)[[1](#)][[7](#)]
- 384-well white microplates[[1](#)]

Procedure:

- Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[[1](#)]
- Compound Preparation: Prepare serial dilutions of 2-OG and the reference agonist in assay buffer containing a phosphodiesterase inhibitor.
- Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate the plate for 30 minutes at room temperature.[[1](#)]
- Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.[[1](#)]
- Final Incubation: Incubate for 1 hour at room temperature, protected from light.[[1](#)]
- Measurement: Read the plate on a compatible microplate reader (e.g., HTRF-compatible reader for HTRF assays).[[1](#)]
- Data Analysis: Calculate the response ratio (e.g., 665/620 nm for HTRF) for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[[1](#)]

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the ability of 2-OG to potentiate glucose-stimulated insulin secretion in an insulin-secreting cell line.

Materials:

- MIN6 or other suitable insulin-secreting cell line[[1](#)]
- Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA[[1](#)]
- Glucose solutions (low: 2.8 mM; high: 16.7 mM)[[1](#)]
- **2-Oleoylglycerol** (2-OG)
- Insulin ELISA kit[[1](#)]
- 96-well plates[[1](#)]

Procedure:

- Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluence.[[1](#)]
- Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[[1](#)]
- Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of 2-OG.
- Incubation: Incubate the plate for 1-2 hours at 37°C.[[1](#)]
- Supernatant Collection: Carefully collect the supernatant from each well.[[1](#)]
- Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.[[1](#)]
- Data Analysis: Plot the insulin concentration against the 2-OG concentration for both low and high glucose conditions to demonstrate glucose-dependent potentiation of insulin secretion.

Protocol 3: In Vitro GLP-1 Secretion Assay

This protocol is for measuring the release of GLP-1 from an enteroendocrine cell line in response to 2-OG.

Materials:

- STC-1 or GLUTag murine enteroendocrine cell line[8]
- Cell culture medium (e.g., DMEM with 10% FBS)
- HEPES buffer[9]
- **2-Oleoylglycerol** (2-OG)
- GLP-1 ELISA kit
- 24-well plates

Procedure:

- Cell Seeding: Seed STC-1 or GLUTag cells into a 24-well plate and culture until they reach approximately 80% confluence.[9]
- Starvation: Aspirate the culture medium and wash the cells twice with HEPES buffer. Add fresh HEPES buffer and incubate for 30 minutes at 37°C to starve the cells.[9]
- Stimulation: Prepare stimulation buffer containing various concentrations of 2-OG in HEPES buffer. Aspirate the starvation buffer and add the stimulation buffer to the cells.
- Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.
- Supernatant Collection: Collect the supernatant from each well.
- GLP-1 Measurement: Measure the GLP-1 concentration in the supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.
- Data Analysis: Plot the GLP-1 concentration against the 2-OG concentration to determine the dose-dependent effect on GLP-1 secretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying GPR119 Activation Using 2-Oleoylglycerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133480#using-2-oleoylglycerol-to-study-gpr119-activation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com